molecular formula C10H9N3O3 B8632044 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid

2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid

Cat. No.: B8632044
M. Wt: 219.20 g/mol
InChI Key: XBODEDRUFPRPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is often used as a catalyst in these reactions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.

    Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.

    Pyrazolo[1,5-a]pyridines: These compounds also belong to the pyrazolopyridine family but have a distinct ring fusion.

Uniqueness

2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

2-(3-acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid

InChI

InChI=1S/C10H9N3O3/c1-6(14)10-7-2-3-11-4-8(7)13(12-10)5-9(15)16/h2-4H,5H2,1H3,(H,15,16)

InChI Key

XBODEDRUFPRPCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2=C1C=CN=C2)CC(=O)O

Origin of Product

United States

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